tert-Butyl (3-hydroxybutyl)carbamate
Overview
Description
“tert-Butyl (3-hydroxybutyl)carbamate” is a chemical compound with the CAS Number: 167216-30-0 and a molecular weight of 189.25 . It is also known by other names such as “tert-butyl N-(3-hydroxybutyl)carbamate” and "tert-butyl 3-hydroxybutylcarbamate" .
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . A subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis
The molecular formula of “tert-Butyl (3-hydroxybutyl)carbamate” is C9H19NO3 . The InChI representation of the molecule is InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) . The Canonical SMILES representation is CC(CCNC(=O)OC©©C)O .Physical And Chemical Properties Analysis
“tert-Butyl (3-hydroxybutyl)carbamate” is a liquid or semi-solid at room temperature . It has a molecular weight of 189.25 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 5 . Its exact mass and monoisotopic mass are both 189.13649347 g/mol .Scientific Research Applications
Organic Synthesis Building Block
tert-Butyl (3-hydroxybutyl)carbamate: is a valuable building block in organic synthesis. It can be used to introduce the tert-butyl carbamate protecting group, which is pivotal in the synthesis of complex molecules. This compound is particularly useful due to its stability under various reaction conditions and its ability to be deprotected when necessary .
Pharmaceutical Research
This chemical serves as an intermediate in the synthesis of pharmaceuticals. Its role in drug development is crucial, especially in the creation of new therapeutic agents that require a tert-butyl carbamate moiety for their activity or stability .
Material Science
In material science, tert-Butyl (3-hydroxybutyl)carbamate can be employed to modify the surface properties of materials. This application is essential for creating specialized coatings that can provide resistance to chemicals or enhance the material’s interaction with biological systems .
Catalysis
tert-Butyl (3-hydroxybutyl)carbamate: can act as a ligand or a stabilizer in catalytic systems. It’s involved in the development of catalysts that are used for a variety of chemical reactions, including polymerizations and oxidations .
Bioconjugation
This compound is also used in bioconjugation techniques, where it is attached to biomolecules to study or modify their function. This application is significant in the field of biochemistry and molecular biology, where understanding the interaction between molecules is key .
Computational Chemistry
In computational chemistry, tert-Butyl (3-hydroxybutyl)carbamate is used in molecular modeling and simulations to predict the behavior of molecules under different conditions. Programs such as Amber and GROMACS utilize this compound in their simulations to produce accurate visualizations .
Cytotoxicity Studies
Lastly, it serves as an intermediate in the synthesis of natural products like jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines. This makes it an important compound for cancer research and the study of cytotoxic agents .
Mechanism of Action
Mode of Action
Carbamates, in general, are known to interact with their targets by forming a covalent bond, leading to changes in the target’s function .
Biochemical Pathways
Carbamates are involved in a variety of biochemical reactions, but the specific pathways influenced by this compound require further investigation .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-hydroxybutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXKPWMYURAXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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